1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is classified as an amine, specifically a piperidine derivative, which incorporates a dichlorobenzyl group. Its hydrochloride form enhances solubility, making it suitable for various pharmaceutical applications.
1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride falls under the category of organic compounds, particularly within the sub-group of heterocyclic compounds due to the presence of the piperidine ring. Its classification is significant in pharmacology, where it may act as a precursor or active ingredient in therapeutic agents.
The synthesis of 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride can be achieved through several methods, commonly involving the reaction of piperidine with 2,4-dichlorobenzyl chloride. The following steps outline a typical synthetic route:
The reaction conditions, such as temperature and solvent choice, play a crucial role in the yield and purity of the final product. Typically, reactions are conducted under reflux conditions to ensure complete conversion.
The molecular structure of 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride features a piperidine ring substituted with a 2,4-dichlorobenzyl group at one nitrogen atom. The chemical formula can be represented as CHClN·HCl.
1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride can participate in various chemical reactions typical for amines:
These reactions often require specific conditions such as the presence of catalysts or particular solvents to enhance yields and selectivity.
The mechanism of action for 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. Its structural features suggest potential activity as an inhibitor or modulator within various biochemical pathways.
Research indicates that compounds with similar structures may exhibit activity against specific kinases or neurotransmitter receptors, suggesting possible therapeutic applications in treating diseases like cancer or neurological disorders .
Relevant analyses such as melting point determination and solubility tests are critical for confirming the identity and purity of the compound.
1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for potential clinical applications .
The synthesis of 1-(2,4-dichloro-benzyl)-piperidin-4-ylamine hydrochloride hinges on efficient N-alkylation of the piperidine core. The primary route involves reacting 4-aminopiperidine with 2,4-dichlorobenzyl halides (typically chloride or bromide) under basic conditions. Solvent selection critically influences reaction kinetics and byproduct formation: polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate alkylation but may promote over-alkylation, while dichloromethane (DCM) offers better selectivity at reduced temperatures (0–5°C) [7] [8]. Catalytic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric ratios (1.1–1.3 equiv) maintain pH control, suppressing piperidine dimerization. Patent CN103373954A demonstrates that phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance yields to >85% by facilitating interfacial reactions in biphasic systems (toluene/water) [7]. Optimization data reveals that exceeding 50°C drastically increases diquaternized impurities, necessitating strict temperature control.
Table 1: Key Properties of 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine Hydrochloride
Property | Value |
---|---|
CAS Number | Not specified (see suppliers) |
Molecular Formula | C₁₂H₁₇Cl₃N₂ |
Molecular Weight | 295.63 g/mol |
Canonical SMILES | Cl.NC1CCN(Cc2ccc(Cl)cc2Cl)CC1 |
Table 2: Alkylation Solvent Screening
Solvent | Temperature (°C) | Yield (%) | Impurity Profile |
---|---|---|---|
Dichloromethane | 0–5 | 78 | <5% dialkylation |
DMF | 25 | 92 | 15% dialkylation |
Toluene | 40 | 70 | <2% dialkylation |
Acetonitrile | 25 | 65 | 8% dehydrohalogenation |
An alternative to alkylation employs reductive amination between 2,4-dichlorobenzaldehyde and 4-aminopiperidine, circumventing alkyl halide impurities. This method uses sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in alcoholic solvents (methanol, ethanol). NaBH₄ operates optimally at pH 7–8 (acetic acid modulation), achieving 70–75% yields within 4 hours [8] [10]. For enhanced selectivity, NaBH₃CN tolerates lower pH (4–6), minimizing aldehyde reduction byproducts. WO2016048861A2 highlights 2-methylpyridine borane as a superior alternative, enabling 90% conversion at ambient temperature without pH adjustment [8]. Solvent choice remains pivotal: methanol ensures reagent solubility, while tetrahydrofuran (THF) co-solvents improve imine intermediate stability.
Table 3: Reducing Agent Performance Comparison
Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Aldehyde Reduction Byproduct |
---|---|---|---|---|
NaBH₄ | Methanol | 4 | 75 | 8–12% |
NaBH₃CN | Ethanol | 6 | 82 | <3% |
2-Picoline borane | THF/MeOH | 8 | 90 | Undetectable |
Regioselectivity in 2,4-dichlorobenzyl precursors dictates pharmacological specificity. Direct chlorination of toluene derivatives using chlorine gas or sulfuryl chloride (SO₂Cl₂) under UV light yields 2,4-dichloro regioisomers, but suffers from poor selectivity (<60% purity) [3]. Superior control is achieved via Sandmeyer reactions: diazotization of 4-chloro-2-aminotoluene followed by CuCl₂ catalysis affords >85% regiochemical fidelity. Patent CN103373954A describes bromination-chlorination exchange, where 2,4-dibromotoluene undergoes copper(I)-catalyzed halogen exchange with HCl/air, minimizing 3,4-dichloro contaminants [7]. Isomer profiles from commercial suppliers confirm predominance of 2,4-isomers (ChemicalBook: CB82533319), though 1,3-dichloro impurities persist at 1–3% levels [4].
Table 4: Regioisomer Distribution in Commercial Benzyl Halides
Isomer | CAS Number | Supplier Purity (%) | Major Contaminants |
---|---|---|---|
1-(2,4-Dichlorobenzyl) | CB82533319 | 95.0 | 1,3-Dichloro (2.1%) |
1-(2,6-Dichlorobenzyl) | 1261229-68-8 | 97.0 | 3,4-Dichloro (1.5%) |
1-(3,4-Dichlorobenzyl) | 22396206 (PubChem) | 98.5 | 2,3-Dichloro (0.9%) |
Freebase-to-hydrochloride conversion ensures stability and crystallinity. The freebase is treated with hydrogen chloride (HCl) gas in anhydrous solvents like diethyl ether or ethyl acetate, generating amorphous solids initially. Recrystallization employs binary solvent systems: isopropanol/water (4:1 v/v) yields needles, while methanol/dichloromethane (1:3 v/v) produces microcrystalline powders [3] [8]. Critical parameters include:
Table 5: Crystallization Protocol Impact on Purity
Solvent System | Crystal Form | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|
Isopropanol/water | Needles | 99.2 | Ethanol: 120 |
Methanol/dichloromethane | Microcrystalline | 99.7 | DCM: <50 |
Ethanol/MTBE | Prismatic | 98.5 | MTBE: 210 |
Industrial-scale production faces three key bottlenecks:
Table 6: Scalability Challenges and Mitigation Strategies
Challenge | Lab-Scale Yield | Pilot-Scale Yield | Mitigation Strategy |
---|---|---|---|
Dialkylated Piperidine Impurities | 12% | 3% | Phase-transfer catalysis (TBAB) |
Benzyl Halide Hydrolysis | 8% | 1% | Anhydrous solvent (<50 ppm H₂O) |
Crystallization Filtration | 70% recovery | 92% recovery | Antisolvent gradient addition |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1